molecular formula C12H11ClNO2P B1195258 Phenyl N-phenylphosphoramidochloridate CAS No. 51766-21-3

Phenyl N-phenylphosphoramidochloridate

Cat. No. B1195258
CAS RN: 51766-21-3
M. Wt: 267.65 g/mol
InChI Key: ZUQYQPGYEFBITH-UHFFFAOYSA-N
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Description

Phenyl N-phenylphosphoramidochloridate is a reactant used in the synthesis of various compounds such as resin-immobilized actinide ligands, carboxylic acid anhydrides and their derivatives, thiadiaminooxopyrimidine derivatives for antitumor activity, and polyanhydrides via dehydrative coupling agents .


Synthesis Analysis

Phenyl N-phenylphosphoramidochloridate is a phosphorylating agent used in oligonucleotide synthesis via the phosphotriester approach. It is used for the conversion of acids to their symmetrical anhydrides and for the coupling of acids and amines to give amides . It is also used in the synthesis of new biologically active phenyl N,N ′- phenyl phosphorodiamidates .


Molecular Structure Analysis

The molecular formula of Phenyl N-phenylphosphoramidochloridate is C12H11ClNO2P . The molecular weight is 267.65 g/mol .


Chemical Reactions Analysis

Phenyl N-phenylphosphoramidochloridate is used as a reactant in various chemical reactions. It is used in the synthesis of resin-immobilized actinide ligands, carboxylic acid anhydrides and their derivatives, thiadiaminooxopyrimidine derivatives for antitumor activity, and polyanhydrides via dehydrative coupling agents .


Physical And Chemical Properties Analysis

Phenyl N-phenylphosphoramidochloridate is a white solid that is soluble in organic solvents such as acetone and dichloromethane . It has a melting point of 132–134°C .

Scientific Research Applications

Organic Synthesis

Phenyl N-phenylphosphoramidochloridate is a versatile reagent in organic synthesis, particularly in the activation of carboxy groups. It facilitates the preparation of carboxylic acid anhydrides and their derivatives, which are pivotal intermediates in synthesizing a wide range of organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize thiadiaminooxopyrimidine derivatives, which exhibit antitumor activity. The ability to create these derivatives opens up possibilities for developing new anticancer drugs .

Polymer Science

The compound serves as a catalyst for polymerization reactions. Its role in polymer science is crucial for developing new materials with specific properties, such as increased durability or conductivity .

Biochemistry

Phenyl N-phenylphosphoramidochloridate is involved in biological studies for chymotrypsin binding and inhibition. Understanding this interaction is essential for insights into enzyme mechanisms and the development of enzyme inhibitors .

Nuclear Chemistry

In nuclear chemistry, the compound is used as a reactant for the synthesis of resin-immobilized actinide ligands. These ligands are important for the separation and processing of actinides, which have applications in nuclear fuel cycles and waste management .

Material Science

This chemical is utilized in the preparation of polyanhydrides via dehydrative coupling agents. Polyanhydrides are a class of biodegradable polymers used in drug delivery systems and tissue engineering .

Catalysis

It acts as a catalyst suitable for various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds in chemical synthesis .

Analytical Chemistry

The compound is used for the one-pot conversion of pyrimidinones to pyrimidines, which are important heterocyclic compounds. This application is significant in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Phenyl N-phenylphosphoramidochloridate acts as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach. It is used for the conversion of acids to their symmetrical anhydrides and for the coupling of acids and amines to give amides .

Safety and Hazards

Phenyl N-phenylphosphoramidochloridate is an irritant and is moisture sensitive. It may be harmful by inhalation (irritating to mucous membranes and upper respiratory tract), ingestion, or skin absorption. It is incompatible with strong oxidizing agents and strong bases .

properties

IUPAC Name

N-[chloro(phenoxy)phosphoryl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYQPGYEFBITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966071
Record name Phenyl N-phenylphosphoramidochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51766-21-3
Record name Phosphoramidochloridic acid, N-phenyl-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51766-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N-phenylphosphoramidochloridate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl N-phenylphosphoramidochloridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl N-phenylphosphoramidochloridate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Phenyl N-phenylphosphoramidochloridate in oligonucleotide synthesis?

A1: Phenyl N-phenylphosphoramidochloridate serves as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach []. This approach involves the stepwise addition of nucleotide units to a growing oligonucleotide chain, and Phenyl N-phenylphosphoramidochloridate facilitates the formation of the crucial phosphate linkages between these units.

Q2: Beyond oligonucleotide synthesis, what other synthetic applications does this compound have?

A2: Phenyl N-phenylphosphoramidochloridate exhibits versatility by enabling the conversion of carboxylic acids to their corresponding symmetrical anhydrides []. This transformation is particularly valuable in peptide synthesis, where symmetrical anhydrides serve as activated forms of carboxylic acids, facilitating efficient peptide bond formation. Additionally, Phenyl N-phenylphosphoramidochloridate mediates the direct coupling of carboxylic acids and amines to yield amides []. This reaction provides a convenient and efficient method for amide bond formation, a fundamental process in organic synthesis.

Q3: Are there any notable derivatives of Phenyl N-phenylphosphoramidochloridate used in research?

A3: Yes, two important derivatives are frequently employed []. While the provided text doesn't name these derivatives explicitly, it highlights their significance in various research applications. Researchers often modify the parent compound to fine-tune its reactivity or introduce specific properties tailored for their experimental needs.

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